1-(2,4-Dichlorophenyl)propan-1-ol
Description
1-(2,4-Dichlorophenyl)propan-1-ol is a chlorinated aromatic alcohol with the molecular formula C₉H₉Cl₂O. Its structure consists of a propanol chain (three-carbon alcohol) attached to a 2,4-dichlorophenyl group.
Properties
IUPAC Name |
1-(2,4-dichlorophenyl)propan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Cl2O/c1-2-9(12)7-4-3-6(10)5-8(7)11/h3-5,9,12H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWTXYZVEHXCHFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=C(C=C(C=C1)Cl)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Halogen Substitutions
- 1-(2,4-Dichlorophenyl)-2,2,3,3,3-pentafluoropropan-1-ol (CAS 2950376) Key Differences: Fluorine atoms replace hydrogens on the propanol chain. Applications: Fluorinated analogs are often explored in medicinal chemistry for improved pharmacokinetics.
- 1-(4-Chlorophenyl)-3-phenylpropan-1-ol (CAS 6948-70-5) Key Differences: A single chlorine at the para position and an additional phenyl group on the propanol chain. Impact: The para-chloro substitution reduces steric hindrance compared to 2,4-dichloro, while the phenyl group increases hydrophobicity, likely altering binding affinity in biological systems .
Substituted Propanols in Agrochemicals
- Chlorfenvinphos Metabolites (e.g., 1-(2,4-Dichlorophenyl)ethanol) Key Differences: Shorter carbon chain (ethanol vs. propanol). Impact: The reduced chain length decreases lipophilicity, favoring faster renal excretion. This metabolite is less persistent in biological systems compared to its propanol counterpart .
- Etaconazole and Propiconazole Key Differences: Incorporation of triazole rings and dioxolane groups. Impact: These modifications enable strong inhibition of fungal CYP51 enzymes, a mechanism absent in the simpler propanol structure. The dichlorophenyl group aids in target binding .
Functional Group Variations
- 1-[3-(2,4-Dichlorophenyl)oxiranyl]-2,2-dimethyl-1-propanone (CAS 83773-35-7) Key Differences: Replacement of the hydroxyl group with an oxirane (epoxide) and ketone.
Comparative Data Table
Research Findings and Implications
- Electronic Effects: The 2,4-dichloro substitution on the phenyl ring creates strong electron-withdrawing effects, stabilizing negative charge development in intermediates. This contrasts with para-monochloro analogs, which exhibit milder electronic perturbations .
- Biological Activity : Compounds with heterocyclic additions (e.g., triazoles in etaconazole) demonstrate significantly higher antifungal activity compared to simple alcohols, underscoring the importance of enzyme-targeted functional groups .
- Metabolic Pathways: Propanol derivatives with longer chains (e.g., this compound) may undergo slower oxidation than ethanol analogs, leading to prolonged biological half-lives .
Preparation Methods
Reaction Mechanism and Optimization
The Grignard reaction remains a cornerstone for synthesizing alcohols, including 1-(2,4-dichlorophenyl)propan-1-ol. As demonstrated in recent studies, this method involves the addition of a Grignard reagent to a carbonyl precursor. For example, 2,4-dichlorobenzaldehyde can react with ethylmagnesium bromide to form the corresponding alcohol after hydrolysis:
$$
\text{2,4-Cl}2\text{C}6\text{H}3\text{CHO} + \text{CH}3\text{CH}2\text{MgBr} \rightarrow \text{2,4-Cl}2\text{C}6\text{H}3\text{CH(OH)CH}2\text{CH}3 $$
Key parameters include:
- Temperature : Reactions typically proceed at room temperature (25°C) to avoid side reactions.
- Solvent : Anhydrous tetrahydrofuran (THF) is preferred for its ability to stabilize Grignard intermediates.
- Workup : Quenching with aqueous ammonium chloride ensures safe decomposition of excess reagent.
In a representative procedure, 1-methyl-1H-imidazole-5-carbaldehyde reacted with pentylmagnesium bromide to yield a carbinol derivative in 93% yield after column chromatography. Adapting this protocol, substituting the aldehyde with 2,4-dichlorobenzaldehyde could achieve comparable efficiency.
Nucleophilic Substitution Approaches
Halide Hydroxylation
A two-step nucleophilic substitution route starts with 1-(2,4-dichlorophenyl)propan-1-yl chloride, where the chlorine atom is displaced by a hydroxyl group under basic conditions:
$$
\text{2,4-Cl}2\text{C}6\text{H}3\text{CH}2\text{CHClCH}3 + \text{NaOH} \rightarrow \text{2,4-Cl}2\text{C}6\text{H}3\text{CH(OH)CH}2\text{CH}3 + \text{NaCl} $$
Conditions :
Limitations and Scalability
While this method avoids sensitive reagents, the requirement for elevated temperatures (110–115°C) and multiple purification steps limits its industrial appeal. Furthermore, competing elimination reactions can reduce yields, necessitating precise stoichiometric control.
Reduction of Prochiral Ketones
Catalytic Hydrogenation
The reduction of 1-(2,4-dichlorophenyl)propan-1-one using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) offers a high-yielding pathway:
$$
\text{2,4-Cl}2\text{C}6\text{H}3\text{COCH}2\text{CH}3 \xrightarrow{\text{NaBH}4} \text{2,4-Cl}2\text{C}6\text{H}3\text{CH(OH)CH}2\text{CH}_3 $$
Optimization Insights :
Asymmetric Reductions
Chiral catalysts like Corey-Bakshi-Shibata (CBS) reagents enable enantioselective synthesis, critical for pharmaceutical applications. However, this approach requires expensive ligands and stringent anhydrous conditions.
Industrial-Scale Methodologies
Continuous Flow Reactors
Recent patents highlight the adoption of continuous flow systems to enhance safety and efficiency. For instance, a microreactor achieving 84% yield for a related cyclopropane derivative demonstrates the potential for scaling dichlorophenyl alcohol synthesis.
Advantages :
Solvent and Catalyst Recovery
Economical production necessitates solvent recycling. For example, DMF recovery via distillation reduces costs by 30% in large-scale operations.
Comparative Analysis of Synthetic Routes
Key Findings :
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for producing 1-(2,4-dichlorophenyl)propan-1-ol, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via Claisen-Schmidt condensation or Friedel-Crafts acylation. For example, using 2,4-dichlorophenyl precursors with propanol derivatives under acidic or basic catalysis. Optimizing yield involves adjusting solvent polarity (e.g., ethanol or acetone), temperature (60–80°C), and stoichiometric ratios of reactants. Catalysts like thionyl chloride or acetic acid can enhance reaction efficiency . Purity is monitored via TLC or HPLC, with recrystallization in ethanol for isolation .
Q. Which spectroscopic techniques are recommended for characterizing structural purity and confirming the identity of this compound?
- Methodological Answer :
- NMR : H and C NMR confirm proton environments and carbon frameworks (e.g., aromatic protons at δ 7.2–7.8 ppm, hydroxyl proton at δ 2.1–2.5 ppm).
- IR : Detect hydroxyl stretches (~3200–3400 cm) and C-Cl vibrations (600–800 cm).
- XRD : Single-crystal X-ray diffraction provides definitive confirmation of molecular geometry and stereochemistry .
- GC-MS/HPLC : Quantify purity and identify byproducts (e.g., Econazole Impurity 1, a related ketone derivative) .
Q. What are the common impurities in this compound synthesis, and how are they mitigated?
- Methodological Answer : Key impurities include:
- Unreacted precursors : Removed via fractional distillation or column chromatography.
- Oxidation byproducts : Controlled by inert atmospheres (N) during synthesis.
- Isomeric contaminants : Resolved using chiral stationary phases in HPLC or capillary electrophoresis . Impurity profiling employs hyphenated techniques like LC-MS/MS with electrospray ionization .
Advanced Research Questions
Q. How can capillary electrochromatography (CEC) resolve enantiomers of this compound derivatives?
- Methodological Answer : CEC with cellulose tris-3,5-dichlorophenylcarbamate as a chiral stationary phase achieves enantioseparation. Mobile phase optimization (e.g., acetonitrile/ammonium bicarbonate buffer at pH 9.0) enhances resolution. Voltage gradients (10–30 kV) and temperature control (25°C) reduce peak broadening. Validation via circular dichroism (CD) ensures enantiomeric excess >98% .
Q. What computational strategies predict the biological activity of this compound analogs?
- Methodological Answer :
- DFT Calculations : Model electron distribution and reactive sites (e.g., HOMO-LUMO gaps for electrophilicity).
- Molecular Docking : Simulate interactions with fungal cytochrome P450 enzymes (e.g., Lanosterol 14α-demethylase) to predict antifungal activity.
- QSAR : Correlate substituent effects (e.g., halogen position) with bioactivity using regression models .
Q. How does the dichlorophenyl moiety influence the antifungal efficacy of azole derivatives like econazole and miconazole?
- Methodological Answer : The 2,4-dichlorophenyl group enhances lipophilicity, improving membrane permeability. SAR studies show chlorine atoms at the 2- and 4-positions maximize steric complementarity with fungal enzyme active sites. Competitive inhibition assays (e.g., MIC against Candida albicans) validate potency. Synergistic effects with triazole/imadazole rings are quantified via checkerboard assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
